molecular formula C10H17N3O5 B040404 (S)-2-((S)-2-Acetamidopropanamido)-5-amino-5-oxopentanoic acid CAS No. 121574-43-4

(S)-2-((S)-2-Acetamidopropanamido)-5-amino-5-oxopentanoic acid

Cat. No.: B040404
CAS No.: 121574-43-4
M. Wt: 259.26 g/mol
InChI Key: BALLJDWBMKIZEF-FSPLSTOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Polypeptide for proteomics research.

Mechanism of Action

Target of Action

Acetyl-L-alanyl-L-glutamine (Ac-Ala-Gln-OH) is a dipeptide that primarily targets the cells of the human body, particularly muscle cells . It is synthesized by Escherichia coli expressing α-amino acid ester acyltransferase . The compound plays a crucial role in the biosynthesis and bioenergetics of cells, serving as a major source of energy and nitrogen .

Mode of Action

The mode of action of Ac-Ala-Gln-OH involves its interaction with cells to provide them with the necessary amino acids for their function . The compound is hydrolyzed by enzymes in the body, releasing glutamine and alanine . Glutamine, in particular, is essential for various physiological and biochemical roles in the body, including energy metabolism, maintaining cellular homeostasis, and acid-base balance .

Biochemical Pathways

Ac-Ala-Gln-OH affects several biochemical pathways. As a precursor to all tetrapyrroles such as chlorophyll, heme, and siroheme, it plays a significant role in the body’s metabolic processes . Glutamine, one of the products of Ac-Ala-Gln-OH hydrolysis, can be degraded to α-ketoglutaric acid, ATP, and lactate, exercising biochemical functions . It also protects both transcellular and paracellular pathways of intestinal absorption by increasing autophagy or blocking inflammation .

Pharmacokinetics

The pharmacokinetics of Ac-Ala-Gln-OH involves its absorption, distribution, metabolism, and excretion (ADME) in the body. The compound is hydrolyzed into alanine and glutamine, which are then utilized by the body

Result of Action

This leads to improved energy metabolism, enhanced cellular homeostasis, and better overall cell function .

Action Environment

The action of Ac-Ala-Gln-OH can be influenced by various environmental factors. For instance, the efficiency of production of Ac-Ala-Gln-OH by E. coli can be affected by temperature and pH . Furthermore, the compound’s stability and efficacy can be influenced by the conditions of the body, such as the presence of certain enzymes and the overall health status of the individual .

Biochemical Analysis

Biochemical Properties

Ac-Ala-Gln-OH plays a significant role in biochemical reactions. It interacts with enzymes such as α-amino acid ester acyltransferase, which is expressed in Escherichia coli for the production of Ac-Ala-Gln-OH . This interaction is crucial for the high enzyme activity and continuous production of Ac-Ala-Gln-OH .

Cellular Effects

Ac-Ala-Gln-OH has profound effects on various types of cells and cellular processes. For instance, in the mouse myoblast cell line C2C12, Ac-Ala-Gln-OH supplementation can promote differentiation ability and facilitate the proliferation of injured cells . It also influences cell function by partially restoring the metabolic profile of C2C12 myoblasts disturbed by glucose and glutamine deprivation .

Molecular Mechanism

The molecular mechanism of Ac-Ala-Gln-OH involves its interaction with biomolecules and its influence on gene expression. Ac-Ala-Gln-OH supplementation can promote MyoD1 protein synthesis, upregulate the muscle ATP-storage phosphocreatine (PCr), maintain TCA cycle anaplerosis, enhance the antioxidant capacity through promoting GSH biosynthesis, and stabilize lipid membranes by suppressing glycerophospholipids metabolism .

Temporal Effects in Laboratory Settings

Over time, the effects of Ac-Ala-Gln-OH show changes in laboratory settings. For instance, the immobilized E. coli expressing α-amino acid ester acyltransferase was applied for the continuous production of Ac-Ala-Gln-OH, achieving a productivity of 2.79 mg/(min*mL-CV) without intermittent time .

Dosage Effects in Animal Models

The effects of Ac-Ala-Gln-OH vary with different dosages in animal models. In a study involving dogs with parvoviral enteritis, oral administration of Ac-Ala-Gln-OH improved survival without causing adverse effects .

Metabolic Pathways

Ac-Ala-Gln-OH is involved in several metabolic pathways. It interacts with enzymes such as α-amino acid ester acyltransferase for its production . It also plays a role in the metabolism of glutamine, which is the most abundant free amino acid in muscle and a major source of energy and nitrogen for biosynthesis .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-5-amino-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O5/c1-5(12-6(2)14)9(16)13-7(10(17)18)3-4-8(11)15/h5,7H,3-4H2,1-2H3,(H2,11,15)(H,12,14)(H,13,16)(H,17,18)/t5-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALLJDWBMKIZEF-FSPLSTOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121574-43-4
Record name (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-5-amino-5-oxopentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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